molecular formula C19H23N3O3 B2617920 (Z)-2-Cyano-3-(4-ethoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)prop-2-enamide CAS No. 1385619-99-7

(Z)-2-Cyano-3-(4-ethoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)prop-2-enamide

Cat. No.: B2617920
CAS No.: 1385619-99-7
M. Wt: 341.411
InChI Key: NUJAWLWOYUUXPH-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-(4-ethoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)prop-2-enamide: is an organic compound characterized by its complex structure, which includes a cyano group, an ethoxyphenyl group, and a piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-(4-ethoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product.

  • Step 1: Synthesis of 4-ethoxybenzaldehyde

      Reagents: 4-ethoxyphenol, paraformaldehyde, and a suitable catalyst.

      Conditions: Reflux in an organic solvent such as toluene.

  • Step 2: Formation of the cyano intermediate

      Reagents: 4-ethoxybenzaldehyde, malononitrile, and a base such as piperidine.

      Conditions: Stirring at room temperature.

  • Step 3: Coupling with piperidin-2-one

      Reagents: The cyano intermediate and piperidin-2-one.

      Conditions: Heating under reflux in a suitable solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-2-Cyano-3-(4-ethoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)prop-2-enamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism by which (Z)-2-Cyano-3-(4-ethoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)prop-2-enamide exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may bind to specific enzymes or receptors, altering their activity. The cyano group and the piperidinyl moiety are likely involved in these interactions, potentially through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-Cyano-3-(4-methoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)prop-2-enamide
  • (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)prop-2-enamide

Uniqueness

Compared to similar compounds, (Z)-2-Cyano-3-(4-ethoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)prop-2-enamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules, potentially offering distinct advantages in specific applications.

Properties

IUPAC Name

(Z)-2-cyano-3-(4-ethoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-25-17-8-6-15(7-9-17)12-16(13-20)19(24)21-14-18(23)22-10-4-3-5-11-22/h6-9,12H,2-5,10-11,14H2,1H3,(H,21,24)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJAWLWOYUUXPH-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NCC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NCC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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